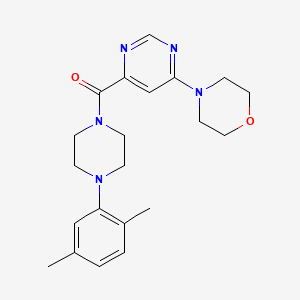

(4-(2,5-Dimethylphenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, (4-(2,5-Dimethylphenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone, is a chemical structure that appears to be related to various synthesized derivatives containing piperazine and morpholine moieties. These derivatives are often explored for their potential biological activities, such as anticancer and antituberculosis properties.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, enaminones with piperazine or morpholine moieties were synthesized by refluxing the corresponding ketones with dimethylformamide dimethylacetal (DMF-DMA) without any solvent, followed by a reaction with urea and substituted benzaldehydes in the presence of glacial acetic acid to yield dihydropyrimidinone derivatives . Another synthesis approach involved reductive amination using sodium triacetoxyborohydride to produce a series of piperazine derivatives . These methods highlight the versatility and efficiency of synthesizing piperazine and morpholine derivatives.

Molecular Structure Analysis

The molecular structure of these compounds can be complex, with the potential for various substituents and functional groups. The three-dimensional structure of one such enaminone containing a morpholine moiety was confirmed by single-crystal X-ray crystallography . This level of structural analysis is crucial for understanding the conformation and potential reactivity of the compound.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives typically include condensation reactions, as seen in the Biginelli reaction for the synthesis of dihydropyrimidinones . Reductive amination is another key reaction used to introduce the piperazine moiety into the compound . These reactions are fundamental in constructing the core structure and introducing functional groups that may confer biological activity.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of this compound are not detailed in the provided papers, related compounds have been characterized using techniques such as IR, 1H NMR, 13C NMR, and elemental analysis . These techniques provide insights into the molecular conformation, substituent orientation, and overall stability of the compounds. For example, NMR studies can reveal the chair conformation of a molecule and the equatorial orientation of substituents, which can affect the molecule's reactivity and interaction with biological targets .

Relevant Case Studies

The synthesized piperazine derivatives have been evaluated for their biological activities. Some compounds have shown in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity . These findings suggest that derivatives of piperazine and morpholine have the potential to be developed into therapeutic agents, pending further studies to optimize their efficacy and safety profiles.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis and characterization of novel compounds involving piperazine and morpholine moieties are significant in the field of medicinal chemistry and drug development. A study by Bhat et al. (2018) describes a one-pot Biginelli synthesis to create dihydropyrimidinone derivatives containing piperazine/morpholine moiety, highlighting the method's simplicity and efficiency for producing compounds in good yield. This synthesis path is crucial for developing novel compounds with potential biological activities (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Antimicrobial and Anticancer Activities

Research into the antimicrobial and anticancer properties of compounds with piperazine and morpholine structures is a growing area of interest. Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives, showing that compounds with morpholine or methyl piperazine exhibit good to moderate antimicrobial activities. This suggests potential for the development of new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Neurological Disease Research

Compounds with morpholine and piperazine moieties are also being explored for neurological diseases. Wang et al. (2017) synthesized a compound for potential use in imaging LRRK2 enzyme in Parkinson's disease, demonstrating the applicability of these compounds in developing new diagnostic tools (Wang, Gao, Xu, & Zheng, 2017).

Antioxidant Properties

The antioxidant properties of compounds featuring these moieties are of significant interest due to their potential therapeutic applications in treating age-related diseases. Jin et al. (2010) synthesized analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with antioxidant properties, indicating their potential as multifunctional antioxidants for the treatment of age-related diseases like Alzheimer's dementia and age-related macular degeneration (Jin, Randazzo, Zhang, & Kador, 2010).

Wirkmechanismus

Target of Action

The primary targets of (4-(2,5-Dimethylphenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS is responsible for the production of nitric oxide (NO), a pro-inflammatory mediator, while COX-2 is involved in the synthesis of prostaglandins, another group of pro-inflammatory mediators .

Mode of Action

This compound interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the activity of these enzymes, thereby reducing the production of NO and prostaglandins .

Biochemical Pathways

The inhibition of iNOS and COX-2 by this compound affects the inflammatory response pathway. Specifically, it reduces the production of NO and prostaglandins, key mediators of inflammation . This leads to a decrease in the inflammatory response, which can be beneficial in the treatment of inflammation-associated disorders .

Result of Action

The result of the action of this compound is a significant reduction in the inflammatory response. It achieves this by inhibiting the production of NO at non-cytotoxic concentrations . Additionally, it dramatically reduces iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells . Western blot analysis showed that the test compounds decreased the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These could include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells.

Zukünftige Richtungen

The compound “(4-(2,5-Dimethylphenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone” shows potential for future research due to its unique properties and potential applications. Its ability to inhibit the inflammatory response suggests that it could be a novel therapeutic strategy for inflammation-associated disorders .

Biochemische Analyse

Biochemical Properties

(4-(2,5-Dimethylphenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone plays a significant role in biochemical reactions, particularly in the context of anti-inflammatory activity. This compound interacts with enzymes such as inducible nitric oxide synthase and cyclooxygenase-2. These interactions involve the inhibition of enzyme activity, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide and prostaglandins . The compound forms hydrophobic interactions with the active sites of these enzymes, which contributes to its inhibitory effects .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In macrophage cells stimulated by lipopolysaccharides, this compound has been shown to reduce the expression of inducible nitric oxide synthase and cyclooxygenase-2 at both the mRNA and protein levels . This reduction in enzyme expression leads to a decrease in the production of pro-inflammatory mediators, thereby mitigating the inflammatory response. Additionally, the compound influences cell signaling pathways related to inflammation and immune response .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The compound binds to the active sites of inducible nitric oxide synthase and cyclooxygenase-2, forming hydrophobic interactions that inhibit enzyme activity . This inhibition results in a decrease in the production of nitric oxide and prostaglandins, which are key mediators of inflammation. The compound also affects gene expression by reducing the transcription of inducible nitric oxide synthase and cyclooxygenase-2 genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under experimental conditions, maintaining its inhibitory effects on enzyme activity and gene expression for extended periods . Long-term studies have shown that the compound can sustain its anti-inflammatory effects without significant degradation, making it a reliable candidate for prolonged research applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the production of pro-inflammatory mediators without causing cytotoxicity . At higher doses, there may be threshold effects that lead to adverse reactions, including potential toxicity. It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to inflammation and immune response. The compound interacts with enzymes such as inducible nitric oxide synthase and cyclooxygenase-2, affecting the metabolic flux of nitric oxide and prostaglandins . These interactions lead to a decrease in the levels of these metabolites, contributing to the compound’s anti-inflammatory effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its inhibitory effects on enzyme activity and gene expression . The compound’s distribution is crucial for its effectiveness in reducing inflammation and modulating immune responses .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with target enzymes and biomolecules . Post-translational modifications and targeting signals play a role in guiding the compound to these locations, ensuring its effectiveness in inhibiting inflammation and modulating cellular processes .

Eigenschaften

IUPAC Name |

[4-(2,5-dimethylphenyl)piperazin-1-yl]-(6-morpholin-4-ylpyrimidin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O2/c1-16-3-4-17(2)19(13-16)24-5-7-26(8-6-24)21(27)18-14-20(23-15-22-18)25-9-11-28-12-10-25/h3-4,13-15H,5-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDFCNDVGVRUPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC(=NC=N3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-amino-2-[3-(3,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2538967.png)

methanone](/img/structure/B2538968.png)

![1-[2-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one](/img/structure/B2538970.png)

![[(3-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2538973.png)

![[2-(2,3-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2538977.png)

![[2-[N-(Cyanomethyl)anilino]-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate](/img/structure/B2538984.png)